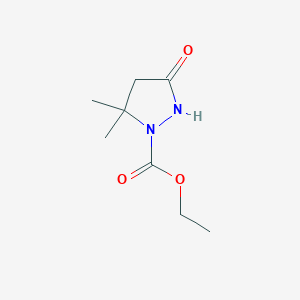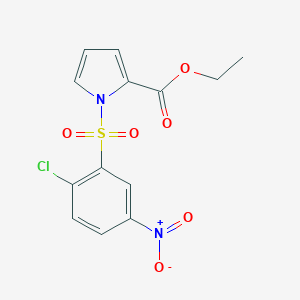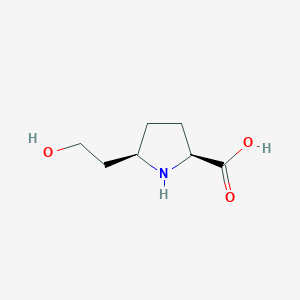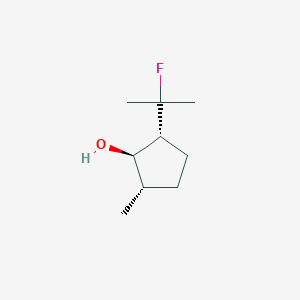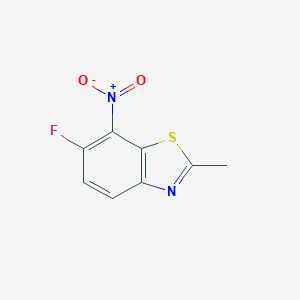
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine, also known as MBTME, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. MBTME is a benzothiazole derivative that has shown promising results in various studies related to neuroscience and cancer research.
Mécanisme D'action
The exact mechanism of action of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine is not fully understood. However, it is believed that this compound exerts its neuroprotective and anticancer effects through its ability to modulate various signaling pathways in the cell. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, this compound has been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in cognitive function and memory retention. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of this compound is that its exact mechanism of action is not fully understood, and further research is needed to elucidate its full potential.
Orientations Futures
There are several future directions for 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of this compound as an adjuvant therapy for cancer treatment. Moreover, research is needed to elucidate the exact mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in medical research. Its neuroprotective and anticancer effects make it a valuable tool for studying various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine can be synthesized through a multistep process involving the reaction of 2-mercaptobenzothiazole with 2-bromoethanol in the presence of a base. The resulting intermediate product is then treated with sodium hydride and methyl iodide to yield the final product, this compound. The synthesis of this compound has been thoroughly studied and optimized, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been extensively studied for its potential applications in medical research. One of the major areas of interest is its use in neuroscience research. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in various models of neurodegenerative diseases. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models.
Another area of research where this compound has shown promise is cancer research. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
| 178486-27-6 | |
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-(2-methoxy-1,3-benzothiazol-6-yl)ethanamine |
InChI |
InChI=1S/C10H12N2OS/c1-13-10-12-8-3-2-7(4-5-11)6-9(8)14-10/h2-3,6H,4-5,11H2,1H3 |
Clé InChI |
WTYVBLZNKUNKLW-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(S1)C=C(C=C2)CCN |
SMILES canonique |
COC1=NC2=C(S1)C=C(C=C2)CCN |
Synonymes |
6-Benzothiazoleethanamine,2-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)

